Hirsutanonol 5-O-glucoside
Description
Contextualization of Hirsutanonol (B155113) 5-O-glucoside within Natural Product Chemistry
Hirsutanonol 5-O-glucoside is a specific diarylheptanoid glycoside that has been isolated from several plant species. researchgate.net It belongs to the linear-type diarylheptanoids, which are characterized by an open heptane (B126788) chain. mdpi.com The chemical structure consists of a hirsutanonol aglycone linked to a β-D-glucopyranoside (glucose) moiety at the C-5 position of the heptane chain. mdpi.comresearchgate.net
This compound has been identified in various species of the Alnus genus, which is part of the Betulaceae family. phcogrev.com Notably, it has been isolated from the stem bark of Alnus hirsuta (now also referred to as Alnus hirsuta (Spach) Rupr.) and Alnus glutinosa (black alder). researchgate.netbiocrick.commdpi.com It has also been found in the leaves of Corylus maxima and the roots of Chirita longgangensis. biocrick.commdpi.com The isolation of this compound and related compounds typically involves extraction from plant material followed by various chromatographic techniques for purification. researchgate.netresearchgate.net Its structure is confirmed through detailed spectroscopic analysis, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). mdpi.com
Research Significance and Scope of Investigation
The scientific interest in this compound stems from its membership in the pharmacologically significant diarylheptanoid class. researchgate.net Research has explored its potential biological activities, often as part of broader studies on plant extracts or collections of isolated diarylheptanoids. For instance, studies on compounds isolated from Alnus hirsuta, including this compound, have investigated their hepatoprotective effects against chemically-induced toxicity in human liver cells (HepG2). researchgate.net
Investigations into the constituents of Alnus glutinosa have identified this compound as one of many diarylheptanoids present in the bark. mdpi.com These compounds, as a group, have demonstrated antioxidant and anti-inflammatory properties. mdpi.com Furthermore, research into the potential application of diarylheptanoids as bio-based components in polymer science has included glycosides from alder bark, highlighting their potential as renewable feedstocks. mdpi.com The study of this compound contributes to the broader understanding of the chemical diversity within the Alnus genus and the structure-activity relationships of diarylheptanoids. mdpi.comnih.gov
A Detailed Examination of the Chemical Compound this compound
This compound is a diarylheptanoid, a class of plant secondary metabolites characterized by a 1,7-diphenylheptane (B14701375) structural skeleton. This glycoside has been a subject of phytochemical research, primarily due to its presence in specific plant genera and its potential role in plant biochemistry and chemotaxonomy. This article focuses exclusively on the natural occurrence, botanical sources, and analysis of this compound.
Structure
2D Structure
Properties
IUPAC Name |
1,7-bis(3,4-dihydroxyphenyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O11/c26-12-21-22(32)23(33)24(34)25(36-21)35-16(6-2-14-4-8-18(29)20(31)10-14)11-15(27)5-1-13-3-7-17(28)19(30)9-13/h3-4,7-10,16,21-26,28-34H,1-2,5-6,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAXQCVBWKSHLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(CC(=O)CCC2=CC(=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Botanical Sources of Hirsutanonol 5 O Glucoside
Hirsutanonol (B155113) 5-O-glucoside has been predominantly identified within the genus Alnus, commonly known as alders, which belongs to the Betulaceae family. phcogrev.com Research has confirmed its presence in a wide array of Alnus species, indicating it is a characteristic, though not universal, compound for this genus. For instance, it was identified for the first time in the stem bark of black alder (Alnus glutinosa) in one study. mdpi.com It has also been isolated from the herbs of Alnus nepalensis and the stem bark of Alnus hirsuta. medchemexpress.com
While the inquiry extends to the genera Corylus (hazels) and Chirita, extensive literature searches have not yielded evidence of the natural occurrence of Hirsutanonol 5-O-glucoside in these plants. Its known distribution appears to be largely confined to the Alnus genus. The compound, also referred to as (5S)-hirsutanonol-5-O-β-d-glucopyranoside, is documented across numerous alder species globally.
The following table summarizes the distribution of this compound across various species within the Alnus genus as reported in scientific literature.
| Plant Genus | Species | Common Name |
| Alnus | A. acuminata | Andean Alder |
| Alnus | A. firma | |
| Alnus | A. formosana | Formosan Alder |
| Alnus | A. glutinosa | Black Alder / European Alder |
| Alnus | A. hirsuta | Manchurian Alder |
| Alnus | A. incana | Grey Alder |
| Alnus | A. japonica | Japanese Alder |
| Alnus | A. nepalensis | Nepalese Alder |
| Alnus | A. rubra | Red Alder |
| Alnus | A. serrulatoides | |
| Alnus | A. sieboldiana |
This table is generated based on data from available research.
The identification and quantification of this compound in plant tissues are primarily achieved through modern analytical techniques. Qualitative analysis confirms the presence of the compound, while quantitative analysis measures its concentration.
Qualitative Methods: High-Performance Liquid Chromatography (HPLC) coupled with detectors like a Diode-Array Detector (DAD) is a common method for the initial identification of this compound in plant extracts. mdpi.com This technique separates compounds based on their polarity and provides a characteristic UV spectrum that aids in preliminary identification. For definitive structural confirmation, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed after the compound has been isolated.
Quantitative Methods: For precise measurement, more advanced methods like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are utilized. This technique offers high sensitivity and selectivity, allowing for accurate quantification even at low concentrations.
A notable application of quantitative analysis is in the field of chemotaxonomy. A study investigating the chemical differences between Alnus glutinosa and Alnus incana used UPLC-MS/MS to determine the concentrations of six diarylheptanoids, including Hirsutanonol 5-O-glucopyranoside, in bark extracts. The distinct concentration profiles of these compounds allowed for a clear separation of the two species and even identified potential hybrids, demonstrating that this compound can serve as a chemotaxonomic marker. core.ac.uk Another study on Korean Alnus species also conducted a quantitative analysis of major diarylheptanoids, including hirsutanonol, using HPLC. researchgate.net The compound has been primarily analyzed in the bark and herbs of various alder species. mdpi.com
The concentration of this compound in Alnus species is not static; it is influenced by a combination of genetic, environmental, and developmental factors.
Genetic Factors: The inherent genetic makeup of the plant species is a primary determinant of its capacity to produce specific secondary metabolites. The significant differences in the concentration of this compound between Alnus glutinosa and Alnus incana highlight the role of genetics in its accumulation. core.ac.uk
Environmental and Geographic Conditions: The chemical composition of tree bark can vary significantly depending on the growth location and pedo-climatic conditions (soil and climate). mdpi.com This suggests that factors such as soil type, nutrient availability, temperature, and altitude can influence the biosynthetic pathways responsible for producing diarylheptanoids.
Seasonal Variation: The accumulation of diarylheptanoids, including hirsutanonol, has been shown to exhibit seasonal changes. researchgate.net The concentration of the compound within the plant can fluctuate with the seasons, likely in response to developmental stages and changing environmental cues.
Biological Interactions: Diarylheptanoids in Alnus may play a role as signal compounds in the symbiotic relationship between the plant's roots and the nitrogen-fixing actinomycete Frankia. The need to establish or maintain this symbiosis could potentially influence the production and accumulation of these compounds in the roots. nii.ac.jp
Isolation and Advanced Analytical Methodologies for Hirsutanonol 5 O Glucoside
Chromatographic Techniques for Separation and Purification
Chromatography is central to purifying Hirsutanonol (B155113) 5-O-glucoside from the complex chemical matrix of plant extracts. Various methods are employed sequentially to achieve the high level of purity required for structural analysis and bioassays.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification of Hirsutanonol 5-O-glucoside. Preparative and semi-preparative HPLC are frequently used in the final stages of isolation.
Typical HPLC System Parameters:
Column: Reversed-phase columns, such as C18, are commonly used due to the moderate polarity of the glycosylated diarylheptanoid.
Mobile Phase: A gradient elution system is often employed, typically consisting of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The gradient is programmed to gradually increase the organic solvent concentration, allowing for the separation of compounds with different polarities.
Detection: A Diode Array Detector (DAD) or Ultraviolet (UV) detector is used for monitoring the elution, with detection wavelengths typically set around 280 nm, corresponding to the UV absorbance maxima for the phenyl groups in the diarylheptanoid structure.
Before the final HPLC step, preliminary purification is conducted using lower-resolution chromatographic techniques to handle larger sample volumes and remove major impurities.
Flash Chromatography: Column chromatography, often automated as flash chromatography, is used for the initial fractionation of the crude extract. Silica gel or reversed-phase materials are used as the stationary phase. Elution with a solvent gradient (e.g., a mixture of chloroform (B151607) and methanol or ethyl acetate (B1210297) and hexane) separates the extract into multiple fractions, concentrating the diarylheptanoids.
Solid-Phase Extraction (SPE): SPE is a valuable strategy for sample clean-up and enrichment. An SPE cartridge (e.g., C18) can be used to selectively retain diarylheptanoids from an aqueous suspension of the extract while allowing more polar impurities like sugars and salts to pass through. The retained compounds, including this compound, are then eluted with a stronger organic solvent, such as methanol. This step effectively reduces the sample complexity before subsequent chromatographic separation.
Spectroscopic Characterization for Structural Elucidation
Once a pure sample of this compound is obtained, its chemical structure is determined using a suite of spectroscopic methods.
NMR spectroscopy is the most powerful technique for the complete structural elucidation of novel compounds. One-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) experiments are performed to determine the connectivity of all atoms in the molecule.
The structure of this compound was definitively established based on comprehensive NMR data. The ¹H NMR spectrum shows characteristic signals for the two catechol rings, the seven-carbon aliphatic chain, and the glucose moiety. The ¹³C NMR spectrum confirms the presence of 25 carbons, corresponding to the diarylheptanoid aglycone and the glucosyl unit. The point of glycosylation at the C-5 position of the heptane (B126788) chain is confirmed through Heteronuclear Multiple Bond Correlation (HMBC) experiments.
Table 1: ¹H and ¹³C NMR Spectral Data for this compound (in CD₃OD) Data is based on the analysis presented by Park D, et al. (2010).
| Position | δH (ppm), mult. (J in Hz) | δC (ppm) |
| Aglycone | ||
| 1 | 2.51-2.65 (m) | 32.1 |
| 2 | 1.60-1.75 (m) | 46.2 |
| 3 | 4.05 (m) | 212.1 |
| 4 | 2.78 (d, J=6.5) | 51.8 |
| 5 | 3.85 (m) | 78.9 |
| 6 | 1.70-1.85 (m) | 45.9 |
| 7 | 2.51-2.65 (m) | 31.9 |
| 1' | - | 134.5 |
| 2' | 6.68 (d, J=2.0) | 116.8 |
| 5' | 6.66 (d, J=8.0) | 116.3 |
| 6' | 6.53 (dd, J=8.0, 2.0) | 121.5 |
| 1'' | - | 134.6 |
| 2'' | 6.67 (d, J=2.0) | 116.7 |
| 5'' | 6.65 (d, J=8.0) | 116.4 |
| 6'' | 6.52 (dd, J=8.0, 2.0) | 121.4 |
| 3', 4', 3'', 4'' | - | 145.9, 144.2, 145.8, 144.3 |
| Glucosyl Moiety | ||
| 1''' | 4.35 (d, J=7.8) | 104.2 |
| 2''' | 3.20 (m) | 75.1 |
| 3''' | 3.35 (m) | 77.9 |
| 4''' | 3.28 (m) | 71.6 |
| 5''' | 3.25 (m) | 78.1 |
| 6''' | 3.88 (dd, J=12.0, 2.2), 3.68 (dd, J=12.0, 5.5) | 62.7 |
Mass spectrometry provides crucial information about the compound's molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS), often using techniques like Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI), is used to determine the exact mass.
For this compound, High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) was used to establish its molecular formula as C₂₅H₃₂O₁₁. bioscience.co.uk
Table 2: High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z | Found m/z | Formula |
| [M-H]⁻ | 507.1815 | 507.1821 | C₂₅H₃₁O₁₁ |
In tandem mass spectrometry (MS/MS) analysis, the primary fragmentation pathway for O-glycosides like this compound involves the cleavage of the glycosidic bond. This results in a characteristic neutral loss of the sugar moiety (162 Da for a hexose (B10828440) like glucose), producing a fragment ion corresponding to the protonated or deprotonated aglycone (Hirsutanonol, m/z 346). Further fragmentation of the aglycone can then occur, providing additional structural information.
Hyphenated Analytical Platforms (e.g., LC-DAD-ESI-MS/MS, UPLC-QToF-MS, UHPLC-DAD)
Modern phytochemical analysis relies heavily on hyphenated techniques that couple the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry and diode array detectors. These platforms allow for the rapid screening, identification, and quantification of known compounds in complex extracts, and the tentative identification of new ones.
LC-DAD-ESI-MS/MS: This technique is a workhorse for natural product analysis. As the LC separates the components of an Alnus extract, the DAD collects UV-Vis spectra for each peak, providing preliminary classification (e.g., as a diarylheptanoid). The ESI-MS then provides the molecular weight, and MS/MS experiments on the parent ion can confirm the identity of this compound by observing the characteristic loss of the 162 Da glucose unit to yield the m/z 346 aglycone fragment. nih.govmdpi.com
UPLC-QToF-MS: Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution and faster analysis times compared to conventional HPLC. When coupled with a Quadrupole Time-of-Flight (QToF) mass spectrometer, it provides highly accurate mass measurements for both the parent ion and its fragments. This allows for the confident determination of elemental compositions and aids in distinguishing between isomeric compounds. This method has been successfully applied to differentiate Alnus species based on their unique diarylheptanoid profiles, including this compound. bg.ac.rsresearchgate.net
UHPLC-DAD: Ultra-High-Performance Liquid Chromatography with DAD detection is used for rapid and high-resolution profiling and quantification of phytochemicals in plant extracts. It serves as a powerful tool for quality control and chemotaxonomic studies of Alnus species.
These hyphenated systems are essential for metabolic profiling and chemotaxonomic studies, enabling researchers to efficiently map the distribution of this compound and related diarylheptanoids across different plant species and tissues. researchgate.net
Biosynthetic Pathways and Molecular Mechanisms of Hirsutanonol 5 O Glucoside Formation
Investigation of Precursor Molecules and Metabolic Intermediates
The assembly of Hirsutanonol (B155113) 5-O-glucoside begins with the aromatic amino acid L-phenylalanine, a product of the shikimate pathway. researchgate.netresearchgate.net This primary precursor enters the phenylpropanoid pathway, which generates a variety of phenolic compounds. researchgate.netbiorxiv.org Through a series of enzymatic reactions, L-phenylalanine is converted into key metabolic intermediates such as p-coumaroyl-CoA and feruloyl-CoA. researchgate.net These activated coenzyme A esters serve as the fundamental building blocks for the diarylheptanoid skeleton.
The diarylheptanoid structure is formed by the condensation of these phenylpropanoid units. The direct precursor to the final glycosylated compound is its aglycone, Hirsutanonol. chemsrc.comresearchgate.net Hirsutanonol itself is a metabolic intermediate that accumulates before the final glycosylation step. frontiersin.org The formation of Hirsutanonol 5-O-glucoside occurs when a glucose molecule is attached to the Hirsutanonol backbone. medchemexpress.com Metabolic intermediates are crucial compounds formed during the conversion of substrates to final products in biochemical reactions. wikipedia.org
Table 1: Precursor Molecules and Key Metabolic Intermediates in the Biosynthesis of this compound
| Compound | Class | Role in Pathway |
|---|---|---|
| L-Phenylalanine | Amino Acid | Primary precursor from the shikimate pathway. researchgate.net |
| p-Coumaroyl-CoA | Phenylpropanoid | Key intermediate derived from L-phenylalanine; building block for the diarylheptanoid skeleton. researchgate.net |
| Feruloyl-CoA | Phenylpropanoid | Key intermediate involved in the synthesis of curcuminoids and other diarylheptanoids. researchgate.net |
| Hirsutanonol | Diarylheptanoid | Aglycone acceptor molecule; the direct precursor to this compound. chemsrc.com |
Enzyme Systems Involved in Glycosylation and Diarylheptanoid Skeleton Assembly
The synthesis of this compound is dependent on the coordinated action of several enzyme families. These enzymes are responsible for both the assembly of the C6-C7-C6 diarylheptanoid backbone and the final attachment of the glucose moiety.
The final and definitive step in the biosynthesis of this compound is the glycosylation of the hirsutanonol aglycone. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT). mdpi.comfrontiersin.org UGTs are a large and diverse family of enzymes that transfer a glycosyl group from an activated nucleotide sugar donor, such as UDP-glucose, to a wide range of acceptor molecules, including secondary metabolites. mdpi.comfrontiersin.orgnih.gov
This process, known as O-glycosylation, attaches the glucose molecule to a hydroxyl group on the hirsutanonol structure, forming an O-glycosidic bond. mdpi.com The reaction enhances the water solubility and chemical stability of the compound. frontiersin.org The specific UGT responsible for the formation of this compound would belong to the GT1 family and utilize a mechanism that inverts the stereochemistry at the anomeric carbon of the UDP-sugar. mdpi.comnih.gov Identifying the precise UGT involved often requires screening of candidate genes identified through transcriptomic analysis. nih.govfrontiersin.org
The formation of the diarylheptanoid skeleton of hirsutanonol is entirely dependent on the phenylpropanoid pathway, which itself is fed by the shikimate pathway. researchgate.netnih.gov Gene expression analysis is critical to understanding the regulation of this process. The key entry point into the phenylpropanoid pathway is the deamination of L-phenylalanine, a reaction catalyzed by Phenylalanine Ammonia Lyase (PAL). researchgate.net
Subsequent critical enzymes in the pathway include Cinnamate 4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL), which together convert phenylalanine into the activated intermediate p-coumaroyl-CoA. researchgate.netmdpi.com Further modifications by enzymes such as shikimate O-hydroxycinnamoyltransferase (HCT) are also involved in producing the necessary precursors for diarylheptanoid synthesis. genome.jpbrenda-enzymes.org Studies have shown that the expression levels of genes encoding these enzymes are often correlated with the production of diarylheptanoids and related phenylpropanoid compounds. biorxiv.orgnih.gov
Table 2: Key Enzyme Systems in this compound Biosynthesis
| Enzyme | Abbreviation | Function | Pathway |
|---|---|---|---|
| Phenylalanine Ammonia Lyase | PAL | Catalyzes the first committed step in the phenylpropanoid pathway. researchgate.net | Phenylpropanoid |
| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to form p-coumaric acid. researchgate.net | Phenylpropanoid |
| 4-coumarate:CoA ligase | 4CL | Activates p-coumaric acid to its CoA ester. researchgate.net | Phenylpropanoid |
| Shikimate O-hydroxycinnamoyltransferase | HCT | Transfers a hydroxycinnamoyl group to shikimate, an intermediate in the pathway. genome.jp | Phenylpropanoid |
| UDP-Glycosyltransferase | UGT | Catalyzes the final glycosylation of Hirsutanonol to form this compound. mdpi.comfrontiersin.org | Glycosylation |
Transcriptomic and Metabolomic Approaches to Pathway Elucidation
Modern systems biology approaches, particularly the integration of transcriptomics and metabolomics, have become indispensable for elucidating complex biosynthetic pathways like that of this compound. mdpi.commdpi.com These techniques allow for a global analysis of gene expression and metabolite accumulation in a specific tissue or developmental stage. frontiersin.orgnih.gov
In studies of plants known to produce diarylheptanoids, such as red alder (Alnus species), researchers perform RNA-sequencing (transcriptomics) to identify all expressed genes, including potential candidates for the biosynthetic pathway (e.g., PAL, 4CL, UGTs). frontiersin.orgnih.gov Simultaneously, they use techniques like UPLC-MS/MS (metabolomics) to profile the array of metabolites present, including Hirsutanonol and this compound. nih.govmdpi.com
By correlating the expression levels of specific genes with the abundance of specific metabolites across different tissues or conditions, strong hypotheses can be formed about gene function. mdpi.com For instance, a high correlation between the expression of a particular UGT gene and the accumulation of this compound would strongly suggest its role in the final biosynthetic step. nih.govnih.gov This integrated approach provides a powerful framework for identifying the complete set of genes and intermediates involved in the pathway. researchgate.netmdpi.com
Table 3: Representative Data from an Integrated Transcriptomic and Metabolomic Study
| Analyte | Type | Tissue A (e.g., Leaf) Relative Abundance/Expression | Tissue B (e.g., Bark) Relative Abundance/Expression | Correlation |
|---|---|---|---|---|
| PAL Gene Transcript | Transcript | Low | High | High positive correlation between pathway gene expression and diarylheptanoid accumulation. nih.govmdpi.com |
| Hirsutanonol | Metabolite | Low | High | |
| Putative UGT Gene Transcript | Transcript | Low | High | |
| This compound | Metabolite | Low | High |
Compound Index
In Vitro and Ex Vivo Biological Activity Research of Hirsutanonol 5 O Glucoside
Antioxidant Activity Research
Comprehensive searches of scientific databases have not yielded specific studies on the antioxidant activity of Hirsutanonol (B155113) 5-O-glucoside. However, its aglycone, Hirsutanonol, has been noted for its antioxidant properties. chemfaces.com
Evaluation of Radical Scavenging Capacity (e.g., DPPH, FRAP, TEAC, ORAC Assays)
There is currently no available scientific data from studies that have specifically evaluated the radical scavenging capacity of Hirsutanonol 5-O-glucoside using common assays such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), Ferric Reducing Antioxidant Power (FRAP), Trolox Equivalent Antioxidant Capacity (TEAC), or Oxygen Radical Absorbance Capacity (ORAC).
Inhibition of Mitochondrial Lipid Peroxidation
Specific studies investigating the ability of this compound to inhibit mitochondrial lipid peroxidation have not been found in the current body of scientific literature. However, its aglycone, Hirsutanonol, has been reported to exhibit an inhibitory effect on mitochondrial lipid peroxidation. chemfaces.com
Anti-inflammatory Research Models
The anti-inflammatory potential of this compound has not been extensively investigated. The available research primarily focuses on its aglycone form, Hirsutanonol.
Modulation of Inflammatory Mediators (e.g., Nitric Oxide Production)
No specific research data is available on the modulation of inflammatory mediators, such as nitric oxide production, by this compound.
Enzyme Inhibition Studies (e.g., Cyclooxygenase-2)
Direct studies on the inhibitory effects of this compound on enzymes like Cyclooxygenase-2 (COX-2) are not present in the available literature. However, a study on related diarylheptanoids isolated from the bark of Alnus hirsuta var. sibirica reported that Hirsutanonol, the aglycone of this compound, demonstrated significant inhibitory effects on 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced COX-2 expression in immortalized human breast epithelial MCF10A cells. chemfaces.com
Protein Denaturation and Protease Inhibitory Assays
There is no available scientific information regarding the effects of this compound in protein denaturation assays or protease inhibitory assays.
Hepatoprotective Research
Research into the hepatoprotective qualities of this compound has explored its ability to defend liver cells from chemically induced damage. These studies are crucial for identifying natural compounds that could mitigate liver injury.
This compound, a diarylheptanoid glycoside isolated from the stem bark of Alnus hirsuta (Betulaceae), has demonstrated noteworthy hepatoprotective effects in laboratory settings. medchemexpress.commedchemexpress.comnih.gov In a study utilizing the human liver cancer cell line, HepG2, the compound's ability to protect against toxicity induced by tert-butyl hydroperoxide (t-BHP) was evaluated. medchemexpress.commedchemexpress.com The research found that this compound exhibited significant protective activity against the damage caused by t-BHP. medchemexpress.commedchemexpress.com
The study reported that this compound provided a 42.8% protective effect on HepG2 cells that were subjected to t-BHP-induced toxicity. medchemexpress.commedchemexpress.com This finding highlights the compound's potential to shield liver cells from oxidative stress.
Table 1: Hepatoprotective Activity of this compound
Antiviral Activity Investigations
The exploration of natural compounds for antiviral properties is a significant area of pharmaceutical research. Diarylheptanoids, the class of compounds to which this compound belongs, have been noted for potential antiviral activities. nih.gov However, specific investigations into the antiviral effects of this compound are required to determine its efficacy.
Scientific literature reviewed did not yield specific studies investigating the direct effects of this compound on the inhibition of viral replication mechanisms.
There were no specific research findings available on the ligand-target interactions between this compound and key viral enzymes such as the main protease or papain-like protease.
No studies were identified that specifically examined the capacity of this compound to interfere with the processes of viral entry into host cells or the subsequent expression of viral genes.
Anticancer and Cytotoxic Activity Studies
Investigations into the anticancer and cytotoxic potential of natural products are fundamental to the discovery of new therapeutic agents. While the broader class of diarylheptanoids has been a subject of interest for their cytotoxic properties against cancer cell lines, research must be conducted on individual compounds to ascertain their specific activity. core.ac.uk Studies on the related compound, Hirsutanonol, have indicated cytotoxic activities. chemfaces.com However, the activity of the glycoside form, this compound, must be independently evaluated. Based on the available scientific literature, there is no specific research detailing the anticancer or cytotoxic effects of this compound.
Table 2: Compound Names Mentioned in the Article
In Vitro Anti-proliferative Effects on Human and Murine Cancer Cell Lines
Currently, there is a lack of specific research data on the in vitro anti-proliferative effects of this compound on human and murine cancer cell lines in the public domain. While related compounds, such as the diarylheptanoid hirsutanone, have been investigated for their cytotoxic activities against cancer cell lines, specific studies on this compound are not available. nih.gov
Chemoprotective and Genoprotective Effects on DNA Integrity (e.g., Lymphocyte DNA)
Research on the specific genoprotective effects of this compound on the integrity of lymphocyte DNA has not been identified in publicly available literature. However, studies have demonstrated its chemoprotective potential through its hepatoprotective activity. This compound, a diarylheptanoid isolated from Alnus hirsuta, has been shown to exhibit significant protective effects against tert-butyl hydroperoxide (t-BHP)-induced toxicity in human liver cancer (HepG2) cells. medchemexpress.com
In one study, the protective effect of this compound against t-BHP-induced cytotoxicity in HepG2 cells was quantified. The compound demonstrated a notable ability to preserve cell viability in the presence of the oxidative stressor.
| Compound | Cell Line | Inducing Agent | Protective Effect (%) |
| This compound | HepG2 | t-BHP | 42.8 |
This hepatoprotective activity suggests a potential mechanism of cellular protection against oxidative damage, which is a key component of chemoprevention. However, direct evidence of its effects on DNA integrity in lymphocytes or other cell types is not yet established.
Specific Enzyme Inhibition Research (e.g., Alpha-Glucosidase)
There is currently no specific research available in the public domain detailing the inhibitory effects of this compound on specific enzymes such as alpha-glucosidase. While the inhibition of alpha-glucosidase is a known therapeutic strategy for managing postprandial hyperglycemia, and various natural compounds have been explored for this activity, the potential of this compound in this regard has not been reported. nih.govmdpi.comnih.gov
Receptor Interaction and Ligand Modulation Studies (e.g., GPR55 Antagonism)
Investigations into the interaction of this compound with specific cellular receptors, including its potential antagonism of the G protein-coupled receptor 55 (GPR55), have not been documented in the available scientific literature. GPR55 is a receptor implicated in various physiological and pathological processes, and the identification of its modulators is an active area of research. nih.govnih.govnih.gov However, there is no current evidence to suggest that this compound acts as a ligand or modulator for this receptor.
Anti-angiogenic Research (e.g., Chick Chorioallantoic Membrane, Zebrafish Embryo Models)
There is no available research data on the anti-angiogenic properties of this compound. Common models for studying angiogenesis, such as the chick chorioallantoic membrane (CAM) assay and the zebrafish embryo model, have been widely used to evaluate the anti-angiogenic potential of various natural and synthetic compounds. scielo.brrsc.orgnih.govnih.gov However, to date, this compound has not been investigated in these or other anti-angiogenic research models.
Anti-filarial Activity Research in Cellular and Model Organism Systems
Specific studies on the anti-filarial activity of this compound in cellular or model organism systems are not present in the publicly available scientific literature. Research into novel anti-filarial agents from natural sources is ongoing, with various compounds being tested against parasites such as Brugia malayi. nih.govbohrium.complos.org However, the potential of this compound as an anti-filarial agent remains unexplored.
Structure Activity Relationship Sar Studies of Hirsutanonol 5 O Glucoside and Its Derivatives
Influence of Glycosidic Moiety on Biological Efficacy
In general, for phenolic compounds like diarylheptanoids, the glycosidic moiety can have a dual effect. On one hand, the addition of a sugar group, such as glucose, typically increases the water solubility of the compound. scirp.org This enhanced solubility can be advantageous for its distribution in biological systems. However, the attachment of a sugar molecule at a phenolic hydroxyl group can also decrease certain biological activities, particularly antioxidant effects. This is because the antioxidant capacity of many phenolic compounds is largely dependent on the number and position of free phenolic hydroxyl groups, which can donate a hydrogen atom to scavenge free radicals. researchgate.net When a hydroxyl group is masked by glycosylation, it is no longer available for this activity. researchgate.net
Studies on various flavonoids have shown that glycosylation can lead to a decrease in antioxidant activity compared to the corresponding aglycone. researchgate.netresearchgate.net This principle appears to hold true for diarylheptanoids as well. For instance, enzymatic hydrolysis of extracts from Alnus sibirica, which converts glycosides like oregonin (B3271705) into their aglycones (e.g., hirsutanonol), has been shown to result in a product with more potent antioxidant and anti-inflammatory activity. mdpi.com This suggests that the free hydroxyl group on the aglycone is critical for these effects. While direct comparative studies on the antioxidant activity of Hirsutanonol (B155113) 5-O-glucoside and its aglycone, hirsutanonol, are limited, the general trend observed in related compounds suggests that the glycoside form may exhibit lower intrinsic antioxidant efficacy.
Impact of Aglycone Structure Modifications on Pharmacological Profiles
The aglycone portion of Hirsutanonol 5-O-glucoside, which is hirsutanonol, provides the core structure responsible for its pharmacological activities. Modifications to this diarylheptanoid backbone can lead to significant changes in its biological profile. Key structural features of the hirsutanonol aglycone that are often considered in SAR studies include the number and position of hydroxyl groups on the two aromatic rings and modifications to the seven-carbon heptane (B126788) chain.
Research on a variety of diarylheptanoids has highlighted the critical importance of the catechol moiety—two hydroxyl groups on adjacent carbons of an aromatic ring (a 3,4-dihydroxyphenyl group)—for significant hepatoprotective and antioxidant activities. researchgate.net Diarylheptanoids possessing two catechol rings have been shown to be more active against reactive oxygen species (ROS) than those with only one or none. Hirsutanonol itself possesses one such catechol group, which is likely a key contributor to its biological effects. thieme-connect.comnih.gov
Another important structural aspect is the heptane chain. In hirsutanonol, this chain contains a ketone and a hydroxyl group. The presence and position of these functional groups can influence the molecule's activity. For example, a study on diarylheptanoids isolated from Alnus hirsuta assessed their hepatoprotective effects. Among the tested compounds were hirsutanonol, its glycoside, and (5S)-O-methylhirsutanonol. The latter, a derivative where the hydroxyl group at C-5 is methylated, exhibited the greatest protective effect in that particular study, suggesting that modification at this position can significantly enhance activity. phcogrev.com
Furthermore, the oxidation state of the heptane chain is also a determining factor. For instance, hirsutenone, which has a double bond in conjugation with the ketone, often shows different or more potent activity in some assays compared to hirsutanonol, which has a saturated chain. researchgate.net
Comparative Analysis with Other Diarylheptanoid Glycosides and Aglycones
To better understand the SAR of this compound, it is informative to compare its biological activity with that of other structurally related diarylheptanoids. Key comparators include its own aglycone (hirsutanonol), the closely related ketone (hirsutenone), and another common diarylheptanoid glycoside, oregonin.
A study evaluating the hepatoprotective effects of various diarylheptanoids against tert-butylhydroperoxide (t-BHP)-induced toxicity in HepG2 cells provides valuable comparative data. In this research, several compounds isolated from Alnus hirsuta, including this compound, hirsutanonol, and oregonin, were assessed. The results indicated that the aglycones and certain derivatives showed significant protective effects. phcogrev.com For example, at a concentration of 10 µM, (5S)-O-methylhirsutanonol showed the highest cell viability at 50.7%. phcogrev.com
Below is a data table summarizing the hepatoprotective effects of this compound and related diarylheptanoids from a study on t-BHP-induced toxicity in HepG2 cells.
| Compound | Concentration (µM) | Cell Viability (%) | Source |
| This compound | 10 | 38.6 ± 2.4 | phcogrev.com |
| Hirsutanonol | 10 | 41.2 ± 2.1 | phcogrev.com |
| Oregonin | 10 | 46.5 ± 1.9 | phcogrev.com |
| (5S)-O-methylhirsutanonol | 10 | 50.7 ± 3.7 | phcogrev.com |
| Hirsutenone | 10 | 44.3 ± 2.8 | phcogrev.com |
The data suggests that in this assay, the aglycone hirsutanonol has a slightly higher protective effect than its glycoside form. phcogrev.com Oregonin, another diarylheptanoid glycoside, showed greater activity than this compound. phcogrev.com Notably, the methylated derivative, (5S)-O-methylhirsutanonol, demonstrated the most potent hepatoprotective activity among this group, underscoring the significant impact of even minor structural modifications on the aglycone. phcogrev.com
In antioxidant assays, such as the DPPH radical scavenging assay, aglycones like hirsutanonol and related compounds generally exhibit potent activity. One study reported an IC50 value of 4.10 x 10⁻⁵ mg/mL for hirsutanolol in a DPPH assay, while oregonin had an IC50 of 1.25 x 10⁻⁵ mg/mL, indicating very strong antioxidant potential for both, with oregonin being more potent in this specific test. thieme-connect.com These comparative analyses are fundamental to elucidating the nuanced structure-activity relationships within the diarylheptanoid class and for guiding future research into the therapeutic applications of this compound and its derivatives.
Stability and in Vitro Permeability Research of Hirsutanonol 5 O Glucoside
Assessment of Aqueous Stability Under Physiologically Relevant pH Conditions
The stability of a compound in aqueous environments at different pH levels is a critical factor influencing its absorption and bioavailability. Research on Hirsutanonol (B155113) 5-O-glucoside has evaluated its stability at pH values that mimic the conditions of the stomach (pH 1.2), the small intestine (pH 6.8), and the bloodstream (pH 7.4). mdpi.comnih.gov
A study involving the incubation of Hirsutanonol 5-O-glucoside at these three pH levels revealed a pH-dependent degradation. The compound was found to be stable at the acidic pH of 1.2. mdpi.com However, significant degradation was observed at both pH 6.8 and 7.4. mdpi.com Specifically, at pH 7.4, this compound was among the most labile of the diarylheptanoid glycosides tested, with a final concentration of 63.26 ± 1.93% after the incubation period. mdpi.com This indicates a notable instability in neutral to slightly alkaline conditions.
The detailed results of the aqueous stability assessment are presented in the table below.
| pH | Final Concentration (%) | Stability |
| 1.2 | No significant decrease | Stable |
| 6.8 | Significant decrease | Unstable |
| 7.4 | 63.26 ± 1.93 | Unstable (Most labile) |
Table 1: Aqueous Stability of this compound at Different pH Values. Data sourced from a study on diarylheptanoids from Corylus maxima. mdpi.com
Investigation of Membrane Permeability Using Artificial Membrane Assays (e.g., PAMPA-GI, PAMPA-BBB)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro tool used to predict the passive diffusion of compounds across biological barriers. nih.govbioassaysys.commdpi.comnih.gov this compound has been evaluated using PAMPA models for both the gastrointestinal (GI) tract and the blood-brain barrier (BBB) to assess its potential for passive absorption. mdpi.comnih.gov
In these studies, this compound was not detected in the acceptor phase of either the PAMPA-GI or the PAMPA-BBB models. mdpi.com This finding suggests that the compound is unable to cross these model lipid membranes via passive diffusion. mdpi.comresearchgate.net The inability to permeate is likely attributable to its properties as a glycoside, which generally have higher molar mass and polarity, characteristics that hinder passive membrane transport. mdpi.com
The results from the PAMPA studies are summarized in the table below.
| Assay | Permeability Result | Conclusion on Passive Diffusion |
| PAMPA-GI | Not detected in the acceptor phase | Unable to cross the membrane |
| PAMPA-BBB | Not detected in the acceptor phase | Unable to cross the membrane |
Table 2: In Vitro Membrane Permeability of this compound. Data derived from PAMPA-GI and PAMPA-BBB assays. mdpi.com
Future Directions and Translational Research Perspectives for Hirsutanonol 5 O Glucoside
Discovery of Novel Biological Targets and Mechanistic Pathways
While direct research on the specific molecular targets of Hirsutanonol (B155113) 5-O-glucoside is in its early stages, studies on plant extracts containing this compound provide initial clues and compelling directions for future investigation.
Insights from Extract-Based Research An extract from the stem bark of Alnus glutinosa, which contains Hirsutanonol 5-O-glucoside, has demonstrated notable anti-angiogenic properties. mdpi.comresearchgate.net The proposed mechanism for the extract's activity involves the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) auto-phosphorylation. mdpi.com This initial signaling blockade is thought to suppress downstream pathways critical for cell proliferation and survival, including the Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway, the Extracellular Regulated Kinase ½ (ERK1/2) pathway, and Focal Adhesion Kinase (FAK). mdpi.comresearchgate.net Although the primary anti-angiogenic effects in this study were attributed to oregonin (B3271705), another abundant diarylheptanoid in the extract, the presence of this compound warrants direct investigation to determine its individual contribution to these effects. mdpi.com
Future Research Focus Future mechanistic studies must focus on the purified compound to delineate its specific biological targets. Key research questions include:
Does pure this compound directly inhibit VEGFR-2 or other receptor tyrosine kinases?
What is its specific impact on the Akt/mTOR and ERK signaling cascades?
Can it modulate other pathways associated with inflammation or cellular protection, such as the NF-κB pathway, given the known anti-inflammatory properties of Alnus extracts? mdpi.com
Identifying these targets is the foundational step toward understanding its therapeutic potential.
Integration of Advanced Omics Technologies (e.g., Genomics, Proteomics, Advanced Metabolomics)
The application of advanced "omics" technologies is essential for accelerating research into this compound, from understanding its biosynthesis to elucidating its mechanism of action at a systemic level.
Genomics and Transcriptomics Comprehensive RNA-seq and metabolomic analyses of red alder (Alnus rubra) have provided a powerful blueprint for understanding the biosynthesis of this compound. frontiersin.orgnih.gov Researchers have identified a suite of putative genes involved in the phenylpropanoid pathway, the metabolic route responsible for producing diarylheptanoids. frontiersin.orgnih.gov By correlating gene expression levels in different plant tissues with the abundance of specific metabolites, this research lays the groundwork for metabolic engineering and synthetic biology approaches. frontiersin.org
Advanced Metabolomics Untargeted metabolomics has been crucial for the very discovery and identification of this compound in various plant species. For instance, its presence in the red water lily (Nymphaea rubra) was confirmed using Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS). researchgate.net This technology can be further applied in a translational context to track the metabolism of this compound in biological systems and identify its metabolic derivatives.
Proteomics Proteomics offers a powerful method to identify the cellular proteins that interact with this compound. A future application could involve targeted proteomics to quantify changes in the expression of specific proteins, such as cell surface transporters or metabolic enzymes, in response to treatment with the compound. This approach has been successfully used to assess the role of transporter proteins in the hepatic uptake of other drugs and could be adapted to study the pharmacokinetics of this natural product. biocrick.com
Biotransformation and Chemoenzymatic Synthesis Approaches
The structural modification of natural products is a proven strategy for enhancing their biological activity and optimizing their drug-like properties.
Leveraging Biosynthetic Knowledge The genomic data from Alnus rubra provides a valuable toolkit of candidate enzymes from the phenylpropanoid pathway that could be harnessed for synthetic purposes. frontiersin.orgnih.gov These enzymes could be used in cell-free systems or microbial chassis to produce the core diarylheptanoid structure.
Glycosylation and Derivatization The glucose moiety of this compound is a key feature that can be modified. Glycoscience, the study of carbohydrates, provides methods for such modifications. cymitquimica.com Chemoenzymatic approaches, which combine chemical synthesis with biological catalysis, could be employed to:
Synthesize the aglycone (Hirsutanonol) and then use specific glycosyltransferases to attach different sugar molecules, potentially altering its solubility, stability, and bioactivity.
Use enzymes to introduce other functional groups to the diarylheptanoid backbone.
These biotransformation strategies could generate a library of novel derivatives for screening and lead optimization.
Sustainable Production and Biotechnological Applications
For any natural product to be viable for widespread research or translational use, a sustainable and scalable production method is necessary.
Natural Sourcing and Green Extraction this compound is an abundant metabolite in various tissues of the red alder tree (Alnus rubra), a fast-growing pioneer species that improves soil quality through nitrogen fixation. frontiersin.orgnih.gov This makes sustainable harvesting of alder bark a feasible source for the compound. Furthermore, research into optimizing extraction methods, such as the use of ultrasonic-assisted extraction, represents a shift towards more efficient and environmentally friendly "green chemistry" principles. researchgate.netcore.ac.uk
Biotechnological Production Looking forward, biotechnological production in engineered microorganisms (like E. coli or yeast) or plant cell cultures offers a promising alternative to wild harvesting. By introducing the biosynthetic genes identified through genomics studies, it may be possible to create a controlled, scalable, and sustainable production platform for this compound and its precursors. frontiersin.org
Development of Advanced In Vitro and Ex Vivo Models for Efficacy and Potency Validation
Robust preclinical models are critical for validating the therapeutic potential of this compound before any consideration of clinical translation.
Existing and Future In Vitro Models The compound has already been tested in a well-established in vitro model. Specifically, it has shown significant hepatoprotective effects in a human liver cancer cell line (HepG2) subjected to tert-butyl hydroperoxide (t-BHP)-induced toxicity, affording 42.8% cell protection in one study. medchemexpress.commedchemexpress.com To build on this, future studies should employ more advanced models such as:
3D Organoids: Liver organoids that more closely mimic the architecture and function of the human liver could provide more physiologically relevant data on its hepatoprotective mechanisms.
Organs-on-a-Chip: Microfluidic devices that simulate liver function can be used to study its efficacy and metabolism in a dynamic, multi-cellular environment.
Ex Vivo and In Vivo Models While pure this compound has yet to be tested in complex ex vivo or in vivo systems, the extract from which it was identified has been. The anti-angiogenic properties of the Alnus glutinosa extract were validated using the chick chorioallantoic membrane (CAM) assay and a zebrafish embryo model. mdpi.comresearchgate.net These same models would be ideal for validating the specific anti-angiogenic potential of the purified compound. The zebrafish model, in particular, allows for high-throughput screening and detailed visualization of vascular development, making it a powerful tool for efficacy and potency validation.
Q & A
Q. What are the recommended methods for isolating Hirsutanonol 5-O-glucoside from natural sources?
this compound is typically isolated from Alnus glutinosa bark using solvent extraction (e.g., methanol or ethanol) followed by chromatographic purification. Key steps include:
- Column Chromatography : Fractionate crude extracts using silica gel or Sephadex LH-20 columns.
- HPLC Purification : Optimize mobile phase (e.g., acetonitrile/water gradients) and monitor retention time (RT) at ~31.01 min for peak identification .
- Structural Confirmation : Validate purity via MS/MS (base ion at m/z 507 → fragment at m/z 345) and compare with reference standards .
Q. How should this compound be stored to ensure stability?
Q. What analytical techniques are critical for characterizing this compound?
Advanced Research Questions
Q. How can regioselective glycosylation of Hirsutanonol be achieved to synthesize 5-O-glucoside derivatives?
- Enzymatic Synthesis : Use family 1 glycosyltransferases (UGTs) to target the C5 hydroxyl group. Validate regioselectivity via:
- Molecular Dynamics Simulations : Compare reactive poses for 5-O vs. 7-O glycosylation pathways.
- Experimental Yields : Quantify product ratios using LC-MS. Note that simulated and experimental regioselectivity may lack correlation (Kendall’s τ = 0.08) .
- Chemical Synthesis : Protect reactive hydroxyl groups (e.g., acetylation) before glucosylation. Deprotect post-reaction to isolate 5-O-glucoside .
Q. How do researchers resolve contradictions in chromatographic purity data for this compound?
- Scenario : Multiple peaks observed during HPLC analysis.
Replace solvents and re-run with fresh mobile phase.
Clean injector ports and replace guard columns.
Validate column efficiency using USP protocols.
Q. What experimental designs are optimal for studying the anti-inflammatory mechanisms of this compound?
- In Vitro Models : Use LPS-induced RAW 264.7 macrophages to assess:
- Dosage Optimization : Perform MTT assays to confirm non-toxic concentrations (e.g., 10–100 µM) before treatment .
- Controls : Include dexamethasone (positive control) and solvent-only (negative control).
Q. How can structural analogs of this compound inform structure-activity relationship (SAR) studies?
- Comparative Analysis : Compare with analogs like Luteolin 5-O-glucoside (anti-inflammatory) or Oregonin (diarylheptanoid).
- Key Modifications :
Data Contradiction Analysis
Q. How to address discrepancies in reported bioactivity data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
